2-(5,6-Difluoro-1H-benzoimidazol-2-yl)ethylamine
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-(5,6-Difluoro-1H-benzoimidazol-2-yl)ethylamine consists of a benzoimidazole ring, which is a fused benzene and imidazole ring, with two fluorine atoms attached at the 5 and 6 positions . An ethylamine group is attached to the 2 position of the benzoimidazole ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C9H9F2N3) and molecular weight (197.18 g/mol). Additional properties such as melting point, boiling point, and density were not available in the search results .Scientific Research Applications
Antimicrobial Properties
Benzimidazole derivatives, closely related to 2-(5,6-Difluoro-1H-benzoimidazol-2-yl)ethylamine, have been extensively studied for their potential antimicrobial properties. Salahuddin et al. (2017) synthesized a series of compounds related to benzimidazole and tested them for antimicrobial activity. Their findings suggest that certain derivatives exhibit significant activity against various bacterial and fungal strains, indicating the potential of these compounds in developing new antimicrobial agents (Salahuddin et al., 2017).
Photovoltaic and Material Applications
Benzimidazole derivatives have also found applications in material sciences, particularly in the development of photovoltaic devices. Song et al. (2016) explored the use of a new acceptor unit, 5,6-difluoro-2,2-dimethyl-2H-benzo[d]imidazole, for synthesizing conjugated polymers for organic photovoltaics (OPVs). The introduction of the electron-withdrawing fluorine atom in the benzimidazole unit aimed to enhance the HOMO and VOC of the polymer, indicating the relevance of such derivatives in improving photovoltaic properties (Song et al., 2016).
Crystallographic and Structural Analysis
Benzimidazole compounds have been used in structural studies to understand the molecular conformation and arrangement. Ozbey et al. (2001) conducted a crystallographic study on a benzimidazole derivative to establish the molecule's conformation. This type of research is crucial for understanding the molecular structure and potential interactions of benzimidazole derivatives, which can inform their applications in various scientific fields (Ozbey et al., 2001).
Safety and Hazards
According to the safety data sheet, 2-(5,6-Difluoro-1H-benzoimidazol-2-yl)ethylamine is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Protective measures include avoiding breathing dust/fumes/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of water if skin or eye contact occurs .
Properties
IUPAC Name |
2-(5,6-difluoro-1H-benzimidazol-2-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N3/c10-5-3-7-8(4-6(5)11)14-9(13-7)1-2-12/h3-4H,1-2,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCIBXFRZZFWPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)N=C(N2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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